REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3](=[O:13])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[CH:16](OC)(OC)[O:17]C.F[C:24](F)(F)S(O)(=O)=O.C(=O)(O)[O-].[Na+]>[N+](C)([O-])=O.CO>[CH3:24][O:13][C:3]([O:17][CH3:16])([C:2]([F:14])([F:15])[F:1])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[F:1][C:2]([F:14])([F:15])[C:3](=[O:13])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(CCC1=CC=C(C=C1)O)=O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to r.t.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (2×2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (dichloromethane/methanol 98:2 to 97:3)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC1=CC=C(C=C1)O)(C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 44% |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCC1=CC=C(C=C1)O)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |